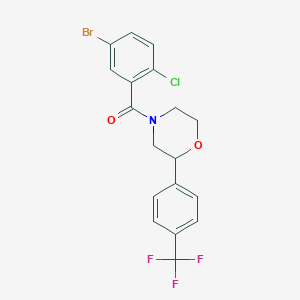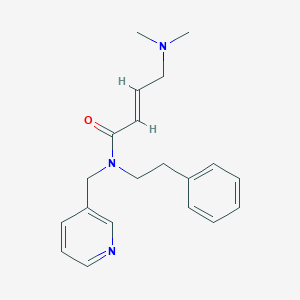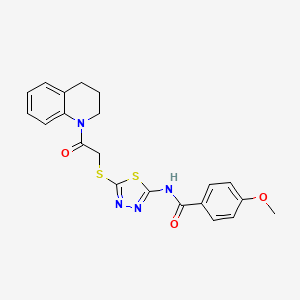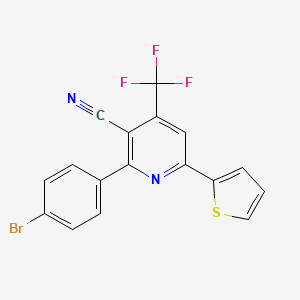
2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (2B6T4FN) is a novel synthetic compound that has recently been used in a variety of scientific research applications. It is a heterocyclic compound that contains nitrogen and carbon atoms, as well as bromine, sulfur, and fluorine atoms. 2B6T4FN has been shown to have a variety of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interaction
The molecule of 2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile and similar derivatives exhibit non-planar structures, enabling a detailed analysis of dihedral angles and intramolecular interactions. Such structural insights facilitate the understanding of molecular conformations and their implications for chemical reactivity and interaction with biological targets. The crystal structure of these molecules reveals weak intermolecular C—H⋯N interactions and π–π stacking, suggesting potential for interactions with biological macromolecules or for designing molecular assemblies (Chantrapromma et al., 2009).
Antiprotozoal Activity
Derivatives of this compound have been explored for their antiprotozoal activity, showcasing the potential of these compounds in medicinal chemistry. The synthesis and evaluation of aza-analogues of furamidine from nicotinonitrile derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of these molecules in treating diseases caused by these protozoans (Ismail et al., 2003).
Synthetic Methodology and Heterocyclic Chemistry
The synthesis of complex nicotinonitrile derivatives, including this compound, involves innovative methodologies that contribute to the field of heterocyclic chemistry. These synthetic approaches enable the construction of diverse heterocyclic frameworks, which are of significant interest for developing new materials and pharmaceuticals. For instance, the one-pot synthesis of nicotinamide derivatives showcases the versatility of nicotinonitrile-based compounds in organic synthesis and their potential applications in creating ligand materials for organic light-emitting diodes (OLEDs) (Zhou Yuyan, 2014).
Environmental Applications
Research on derivatives similar to this compound has also extended to environmental applications. For example, the introduction of specific genes encoding nitrilases into plants, enabling the detoxification of herbicides like bromoxynil, represents a novel approach to enhancing herbicide resistance in crops. This biotechnological application underscores the broader impact of bromophenyl and nicotinonitrile derivatives beyond their immediate chemical properties, demonstrating their utility in addressing agricultural challenges (Stalker et al., 1988).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrF3N2S/c18-11-5-3-10(4-6-11)16-12(9-22)13(17(19,20)21)8-14(23-16)15-2-1-7-24-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOFDZNAQQZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


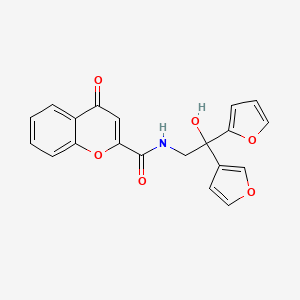
![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)
![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)
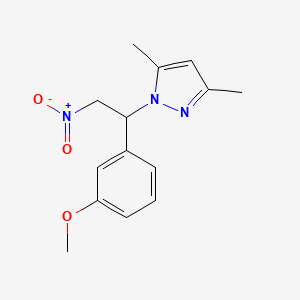
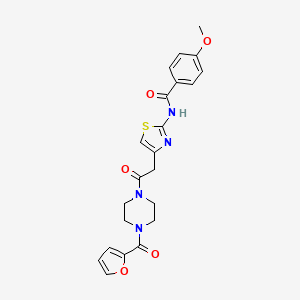
![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)
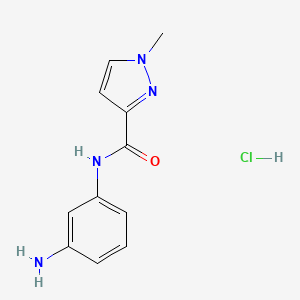
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)
